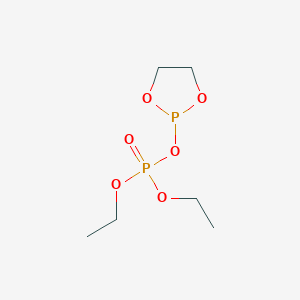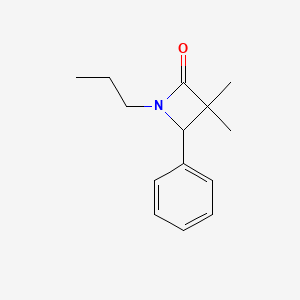
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-4-phenyl-1-propylamine with a suitable acylating agent, followed by cyclization to form the azetidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality azetidinone .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidinones.
Scientific Research Applications
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular signaling pathways could contribute to its anticancer activity .
Comparison with Similar Compounds
- 3,3-Dimethyl-4-phenyl-1-butylazetidin-2-one
- 3,3-Dimethyl-4-phenyl-1-ethylazetidin-2-one
- 3,3-Dimethyl-4-phenyl-1-methylazetidin-2-one
Comparison: 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications . For instance, the length of the propyl chain can influence its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
54833-09-9 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenyl-1-propylazetidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-12(14(2,3)13(15)16)11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI Key |
BVZDXMGNBZUIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(C1=O)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
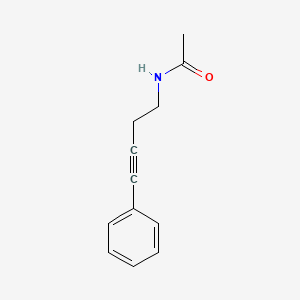
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
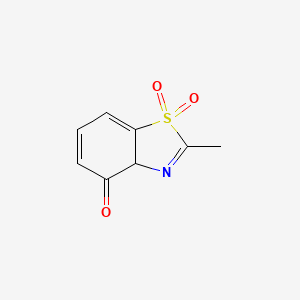
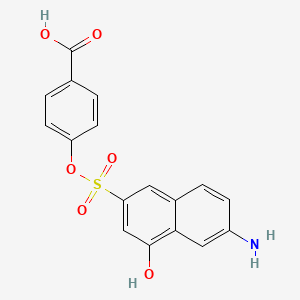
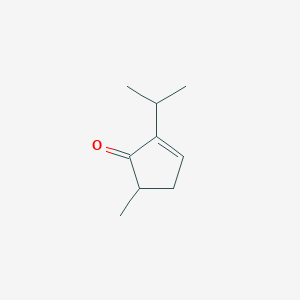
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
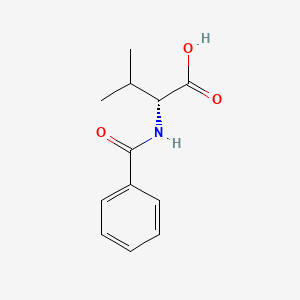

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
